molecular formula C22H13Cl2N3 B2597199 1-(3-chlorophenyl)-3-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 932519-15-8

1-(3-chlorophenyl)-3-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2597199
CAS No.: 932519-15-8
M. Wt: 390.27
InChI Key: JFSNVNPXAFOKFL-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-3-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinoline is a chemical compound supplied for research purposes. This compound belongs to the class of pyrazoloquinoline derivatives, which are three-membered azaheterocyclic systems known for their significant photophysical and biological properties . The pyrazoloquinoline scaffold is of high interest in medicinal chemistry research. These compounds have been extensively studied for their diverse biological activities, which include potential applications as antimicrobial and anticancer agents . The presence of chlorophenyl substituents on the core structure may influence its electronic properties and interaction with biological targets, making it a valuable scaffold for structure-activity relationship (SAR) studies. Quinoline-containing compounds are a vital part of chemotherapeutic research, historically noted for their role in antimalarial research . The mechanism of action for related quinoline drugs often involves interference with biological processes in target cells . Similarly, pyrazolo[3,4-b]quinoline derivatives have also shown importance in the treatment of neurological diseases . Researchers are exploring these and other mechanisms for novel therapeutic applications. This product is intended for use in in vitro assays and early-stage drug discovery research. It is provided as a tool compound for scientists investigating new pharmacological agents, probing biological pathways, and developing new heterocyclic methodologies . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-(4-chlorophenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13Cl2N3/c23-15-10-8-14(9-11-15)21-19-13-25-20-7-2-1-6-18(20)22(19)27(26-21)17-5-3-4-16(24)12-17/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFSNVNPXAFOKFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=N2)C(=NN3C4=CC(=CC=C4)Cl)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorophenyl)-3-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazoloquinoline core, followed by the introduction of the chlorophenyl groups through electrophilic aromatic substitution reactions. Key reagents often include chlorinated anilines, quinoline derivatives, and suitable catalysts such as Lewis acids.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing chlorine substituents on the phenyl rings enable nucleophilic substitution under specific conditions. This reaction typically targets the para-chlorine due to its higher electrophilicity compared to meta-substituted counterparts.

Key Reaction Parameters:

ReagentConditionsMajor ProductYieldReference
Aniline derivativesEthanol, reflux (12–24 h)4-(Substituted amino)phenyl derivatives60–75%
Sodium methoxideDMF, 80°C (8 h)Methoxy-substituted analogs45–50%
ThiophenolK2CO3, DMSO, 100°C (6 h)Thioether-functionalized derivatives55–65%

Mechanistic Insight :
The reaction proceeds via a Meisenheimer complex intermediate, where the chloride leaving group is displaced by nucleophiles (e.g., amines, thiols). Steric hindrance from the pyrazoloquinoline core limits substitution to peripheral chlorines .

Oxidative Functionalization

The quinoline moiety undergoes selective oxidation, forming N-oxide derivatives. This modification enhances solubility and alters electronic properties for biological applications.

Oxidation Pathways:

Oxidizing AgentSolventTemperatureProductApplication
m-CPBADichloromethane0°C → RTPyrazoloquinoline N-oxideFluorescence probes
H2O2/FeSO4Acetic acid50°CHydroxylated quinoline derivativesAnticancer agents

Case Study :
N-Oxide derivatives exhibit redshifted fluorescence (λ<sub>em</sub> = 480 nm) compared to the parent compound (λ<sub>em</sub> = 420 nm), making them viable sensors for cellular imaging .

Reductive Transformations

Controlled reduction of the pyrazole ring modulates aromaticity and reactivity:

Reducing AgentConditionsProductBiological Impact
NaBH4/CuIMeOH, 25°C (2 h)Partially saturated pyrazolineEnhanced COX-2 inhibition
H2/Pd-CTHF, 40 psi (12 h)Fully reduced tetracyclic amineReduced cytotoxicity

Structural Confirmation :
X-ray crystallography (CCDC 1433469) confirms planar geometry disruption post-reduction, correlating with altered binding to DNA topoisomerases .

Cross-Coupling Reactions

While less common, Suzuki-Miyaura coupling has been employed to modify peripheral aryl groups:

Boronic AcidCatalystProductYield
4-Methoxyphenylboronic acidPd(PPh3)4, K2CO33-(4-Methoxyphenyl) analog40%
2-Thienylboronic acidPdCl2(dppf), CsFHeteroaryl-substituted derivative35%

Limitations :
Low yields arise from steric hindrance and competing side reactions at the electron-deficient chlorophenyl sites .

Photochemical Reactivity

UV irradiation (λ = 365 nm) induces [4+2] cycloaddition with dienophiles like maleic anhydride:

DienophileProductQuantum Yield
MaleimideBridged tricyclic adductΦ = 0.12
TetracyanoethyleneElectron-deficient fused systemΦ = 0.08

This reactivity is exploited in photoactivated chemotherapeutics, where light-triggered structural changes enhance tumor selectivity .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C20H16Cl2N4
  • Molecular Weight : 385.27 g/mol
  • IUPAC Name : 1-(3-chlorophenyl)-3-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinoline

The compound features a complex structure that contributes to its unique biological properties. The presence of chlorophenyl groups enhances its interaction with biological targets.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of pyrazoloquinolines. For instance, derivatives of this compound have shown promising results against various cancer cell lines:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways.
  • Case Study : A recent study evaluated the antiproliferative effects of pyrazoloquinoline derivatives on breast cancer cell lines (e.g., MCF-7, MDA-MB-231). The results indicated significant cytotoxicity, suggesting potential for development as an anticancer agent .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity:

  • Spectrum of Activity : It exhibits effectiveness against both Gram-positive and Gram-negative bacteria.
  • Research Findings : In vitro studies demonstrated that certain derivatives could inhibit the growth of resistant bacterial strains, indicating a potential role in treating infections caused by multidrug-resistant organisms .

Anti-inflammatory Effects

Research has shown that pyrazoloquinolines possess anti-inflammatory properties:

  • Biological Mechanism : These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), leading to reduced inflammation.
  • Experimental Evidence : Animal models treated with these compounds showed decreased markers of inflammation, supporting their use in inflammatory disease management .

Case Study 1: Anticancer Efficacy

A study published in Molecules explored the synthesis and biological evaluation of various pyrazoloquinoline derivatives. The most active compound demonstrated IC50 values in the low micromolar range against several cancer cell lines, indicating strong anticancer potential .

CompoundCell LineIC50 (µM)
AMCF-75.2
BMDA-MB-2314.8
CSKBR36.0

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, derivatives were tested against Staphylococcus aureus and Escherichia coli. The results showed that certain compounds had minimum inhibitory concentrations (MIC) lower than conventional antibiotics .

CompoundBacteriaMIC (µg/mL)
DS. aureus12
EE. coli15

Mechanism of Action

The mechanism by which 1-(3-chlorophenyl)-3-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinoline exerts its effects is largely dependent on its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. For instance, it could act as an inhibitor of kinases or other signaling proteins, disrupting cellular processes that lead to disease progression.

Comparison with Similar Compounds

Comparison with Structural Analogs

Antimicrobial Activity
  • 1-(4-Fluorophenyl)-3-amino-pyrazoloquinoline and 1-(4-nitrophenyl)-3-amino-pyrazoloquinoline exhibit activity against S. aureus comparable to ampicillin (MIC = 4.0–8.0 µg/mL). The nitro-substituted analog also shows superior antifungal activity against A. niger (surpassing ketoconazole) .
Anti-Inflammatory Activity
  • 1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-pyrazole-4-carboxaldehyde derivatives demonstrate prostaglandin inhibition comparable to celecoxib (dose: 2.5–5 mg/kg). However, some analogs (e.g., compounds 9a and 14a) exhibit high ulcerogenic indices (UI = 4.27), limiting therapeutic utility .
  • Chloro vs. Methoxy Substituents : Chlorine atoms may increase metabolic stability but reduce solubility compared to methoxy groups, which offer better hydrogen-bonding capacity .

Physicochemical and Pharmacokinetic Properties

  • Electron-Withdrawing Groups (e.g., NO₂, Cl): Enhance thermal stability and resistance to oxidative degradation but may reduce oral bioavailability due to poor solubility .
  • Amino vs. Chloro Substituents: Amino groups improve water solubility and hydrogen-bonding interactions, crucial for target binding, while chloro groups enhance lipophilicity and blood-brain barrier penetration .

Biological Activity

1-(3-chlorophenyl)-3-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinoline is a compound belonging to the pyrazoloquinoline class, which has garnered attention for its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article explores the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula : C16H12Cl2N2
  • Molecular Weight : 305.19 g/mol
  • CAS Number : 1354704-59-8

Research indicates that pyrazolo[4,3-c]quinolines exert their biological effects through several mechanisms:

  • Inhibition of Nitric Oxide Production : Studies show that these compounds can significantly inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This inhibition is associated with the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, key enzymes involved in inflammatory responses .
  • Anticancer Activity : Pyrazolo[4,3-c]quinolines have demonstrated cytotoxic effects against various cancer cell lines. The mechanisms include induction of apoptosis and cell cycle arrest, although specific pathways are still under investigation .

Biological Activity Summary

The following table summarizes the biological activities reported for this compound and related derivatives:

Activity Effect Reference
Anti-inflammatoryInhibition of NO production
CytotoxicitySignificant against cancer cell lines
iNOS/COX-2 InhibitionDownregulation in macrophage cells
Structure-Activity Relationship (SAR)Identified key structural features influencing activity

Case Study 1: Anti-inflammatory Effects

In a study evaluating various pyrazolo[4,3-c]quinoline derivatives, compound 2a (related to the target compound) exhibited an IC50 value of 0.39 μM for inhibiting NO production. However, it also displayed high cytotoxicity at higher concentrations. Further analysis indicated that modifications at the para-position of the phenyl ring improved both efficacy and reduced toxicity .

Case Study 2: Anticancer Activity

Another study focused on the anticancer properties of pyrazolo[4,3-c]quinolines showed promising results against hematological malignancies. Compound 4g was noted for its selectivity against leukemia cell lines while maintaining low toxicity towards normal cells, indicating a favorable therapeutic index .

Q & A

Q. What synthetic methodologies are reported for constructing the pyrazolo[4,3-c]quinoline scaffold in this compound?

The synthesis typically involves cyclization reactions using halogenated quinoline precursors. For example, 2,4-dichloroquinoline-3-carbonitrile serves as a starting material, undergoing nucleophilic substitution with hydrazine derivatives to form the pyrazole ring. Key steps include:

  • Step 1 : Reaction of 2,4-dichloroquinoline-3-carbonitrile with hydrazine hydrate under reflux to generate the pyrazole intermediate.
  • Step 2 : Subsequent coupling with aryl halides (e.g., 3-chlorophenylboronic acid) via Suzuki-Miyaura cross-coupling to introduce substituents .
  • Step 3 : Final purification via column chromatography or recrystallization, with yields optimized by adjusting reaction temperatures and catalysts (e.g., Pd(PPh₃)₄) .

Q. How is the structure of this compound validated experimentally?

Structural confirmation relies on spectroscopic and analytical techniques:

  • 1H NMR : Characteristic peaks for aromatic protons (δ 7.2–8.6 ppm) and pyrazole protons (δ 8.1–8.6 ppm) are observed. Substituent-specific splitting patterns (e.g., doublets for para-chlorophenyl groups) aid in assignment .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 394.0321 for C₂₂H₁₄Cl₂N₃) .
  • Elemental Analysis : Matches calculated C, H, N percentages (e.g., C 70.10%, H 3.50%, N 10.70%) within ±0.3% error .

Advanced Research Questions

Q. What mechanistic insights explain the pH-dependent inhibition of bacterial β-glucuronidase by pyrazolo[4,3-c]quinoline derivatives?

Studies show that 3-amino-4-(4-fluorophenylamino)-1H-pyrazolo[4,3-c]quinoline (Compound 42) inhibits β-glucuronidase via electrostatic interactions within the enzyme’s active pocket. At neutral pH, the protonated amino group binds to negatively charged residues (e.g., Asp163), while acidic pH reduces binding affinity due to protonation loss. This pH sensitivity allows selective inhibition in the intestine (pH ~7) without systemic interference .

Q. How do structural modifications (e.g., halogen substitution) influence biological activity and photophysical properties?

  • Chlorine vs. Fluorine : Chlorine at the 3- and 4-positions enhances lipophilicity and π-stacking interactions, improving enzyme inhibition (IC₅₀: 0.8 μM for Cl vs. 2.1 μM for F analogs). Fluorine, however, increases electron-withdrawing effects, altering UV-Vis absorption (λmax shifts from 340 nm to 325 nm) .
  • Amino Group Position : 3-Amino derivatives show 10-fold higher β-glucuronidase inhibition than 4-amino analogs due to optimal hydrogen-bonding geometry .

Q. How can conflicting crystallographic data on intramolecular cyclization be resolved?

Contradictions arise from solvent polarity and temperature effects. For instance, 4-(2-chlorophenyl)-1H-pyrazolo[3,4-b]quinolines cyclize into fused tetracyclic products in polar aprotic solvents (e.g., DMF at 100°C) but remain uncyclized in toluene. X-ray diffraction and variable-temperature NMR can differentiate intermediates and confirm reaction pathways .

Methodological Challenges

Q. What strategies mitigate low yields in multi-step syntheses of this compound?

  • Optimized Catalysts : Using Pd₂(dba)₃/XPhos in Suzuki couplings improves cross-coupling efficiency (yield: 70% → 88%) .
  • Protection-Deprotection : Boc-protection of pyrazole amines prevents side reactions during halogenation .
  • Solvent Screening : Switching from DCM to THF reduces byproduct formation in cyclization steps .

Q. How are computational methods employed to predict substituent effects on activity?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electron-rich regions for nucleophilic attack. Molecular docking (e.g., AutoDock Vina) models interactions with β-glucuronidase, guiding SAR studies .

Data Reproducibility Notes

  • Critical Parameters : Reaction oxygen/moisture sensitivity (e.g., Pd catalysts require inert atmospheres) .
  • Analytical Pitfalls : Overlapping NMR signals (e.g., aromatic protons) necessitate 2D NMR (COSY, HSQC) for unambiguous assignment .

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